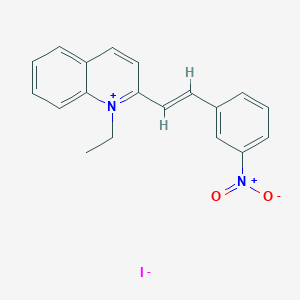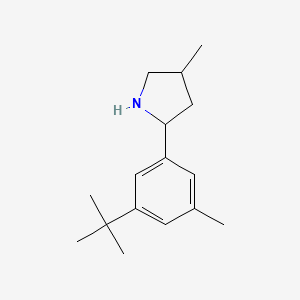![molecular formula C8H10N2 B15207363 7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine](/img/structure/B15207363.png)
7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole ring and a pyridine ring. Compounds with such structures are often of significant interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine typically involves cyclization reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted pyridine derivative, the cyclization can be achieved using reagents like phosphorus oxychloride or polyphosphoric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to facilitate the cyclization and subsequent purification steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyridine ring.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the pyridine ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, sulfonyl chlorides.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Hydrogenated derivatives.
Substitution: Substituted derivatives with halogen or sulfonyl groups.
科学的研究の応用
7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit specific kinases involved in cancer cell proliferation, thereby exerting anticancer effects.
類似化合物との比較
Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features.
Pyrrolo[2,3-d]pyrimidine: Another nitrogen-containing heterocycle with potential biological activities.
Pyrrolo[3,4-b]pyridine: A compound with a different ring fusion pattern but similar chemical properties.
Uniqueness: 7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the resulting biological activities. Its methyl group and fused ring system confer distinct chemical reactivity and potential for diverse applications in medicinal chemistry and material science.
特性
分子式 |
C8H10N2 |
|---|---|
分子量 |
134.18 g/mol |
IUPAC名 |
7-methyl-2,3-dihydropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H10N2/c1-10-6-2-3-7-4-5-9-8(7)10/h2-3,6H,4-5H2,1H3 |
InChIキー |
MRRNILSVZLFYQJ-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C2C1=NCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B15207283.png)
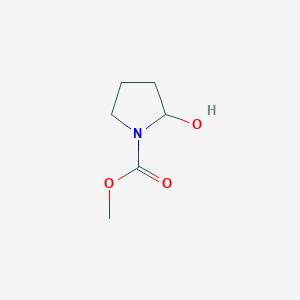
![4-(Methylthio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207286.png)
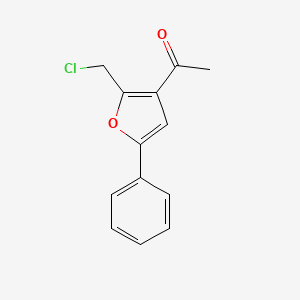

![Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine](/img/structure/B15207297.png)
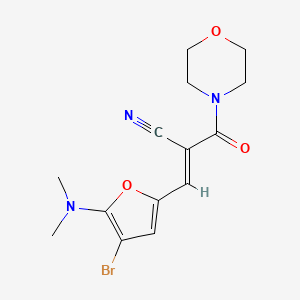
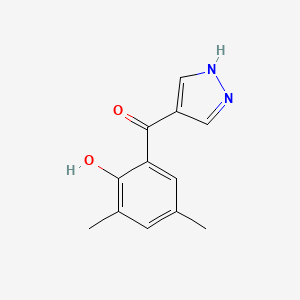
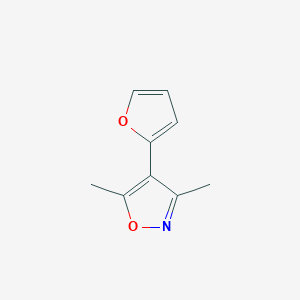
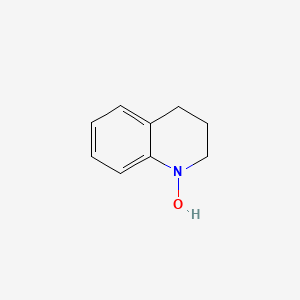

![Benzo[d]oxazole-2,4-dicarbonitrile](/img/structure/B15207341.png)
